molecular formula C10H14O6 B2785852 2,5-Dioxohexane-1,6-diyl diacetate CAS No. 450414-62-7

2,5-Dioxohexane-1,6-diyl diacetate

Cat. No.: B2785852
CAS No.: 450414-62-7
M. Wt: 230.216
InChI Key: CUHVJBIEVRYRAZ-UHFFFAOYSA-N
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Description

2,5-Dioxohexane-1,6-diyl diacetate is an organic compound with the molecular formula C₁₀H₁₄O₆ and a molecular weight of 230.21 g/mol . It is characterized by the presence of two oxo groups and two acetate groups attached to a hexane backbone. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxohexane-1,6-diyl diacetate can be synthesized through the esterification of 2,5-hexanedione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxohexane-1,6-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxohexane-1,6-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dioxohexane-1,6-diyl diacetate involves its interaction with various molecular targets. The oxo and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Hexanedione: A precursor in the synthesis of 2,5-Dioxohexane-1,6-diyl diacetate.

    Hexane-1,6-diol: A reduction product of this compound.

    Hexanedioic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its dual oxo and acetate functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

(6-acetyloxy-2,5-dioxohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-7(11)15-5-9(13)3-4-10(14)6-16-8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVJBIEVRYRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CCC(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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